molecular formula C17H16ClN3S B11212750 N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11212750
M. Wt: 329.8 g/mol
InChI Key: YOUWJEDSZPZCRY-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene ring fused with a pyrimidine ring, and it is substituted with a chlorophenyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, with an appropriate reagent.

    Pyrimidine Ring Formation: The benzothiophene intermediate is then reacted with a suitable diamine, such as guanidine, under acidic or basic conditions to form the pyrimidine ring.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-(3-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amine
  • N-(3-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amine

Uniqueness

The uniqueness of N-(3-chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C17H16ClN3S

Molecular Weight

329.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H16ClN3S/c1-10-19-16(21-12-6-4-5-11(18)9-12)15-13-7-2-3-8-14(13)22-17(15)20-10/h4-6,9H,2-3,7-8H2,1H3,(H,19,20,21)

InChI Key

YOUWJEDSZPZCRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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